molecular formula C11H12N2O B1625138 3-(4-Dimethylamino-phenyl)-3-oxo-propionitrile CAS No. 70988-03-3

3-(4-Dimethylamino-phenyl)-3-oxo-propionitrile

Cat. No.: B1625138
CAS No.: 70988-03-3
M. Wt: 188.23 g/mol
InChI Key: DUIOSJLLWYJQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Dimethylamino-phenyl)-3-oxo-propionitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

70988-03-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C11H12N2O/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12/h3-6H,7H2,1-2H3

InChI Key

DUIOSJLLWYJQAP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC#N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under Ar(g), a solution of anhydrous acetonitrile (1.9 mL) in 25 mL anhydrous THF is cooled to −78° C. in a dry ice-acetone bath and then treated in dropwise fashion with 14.3 mL of a 2.5 M n-butyl lithium in hexanes. The reaction mixture is maintained at −78° C. for an additional 1 h and subsequently treated in dropwise fashion with a solution of 5 gms. of 4-dimethylamino-benzoic acid ethyl ester in 25 mL of anhydrous THF. The resulting solution is then stirred overnight at room temperature. Subsequently, the reaction mixture is diluted with ethyl acetate and then extracted with 10% NaOH(aq). The aqueous layer is acidified (pH 6-7) with a 1 M HCl(aq) solution affording a white precipitate. The precipitate is filtered and washed with water. The filtrate is then extracted ethyl acetate. The organic layer is concentrated in vacuo. The organic extraction yields very little of the expected 3-(4-dimethylamino-phenyl)-3-oxo-propionitrile, however, the precipitate isolated from the acidification of the original aqueous layer is indeed the desired 3-(4-dimethylamino-phenyl)-3-oxo-propionitrile. Upon drying the precipitate in vacuo, the desired 3-(4-dimethylamino-phenyl)-3-oxo-propionitrile is isolated as a light brown solid in the amount of 3.295 gms. (68% yield).
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